2-(2-chloro-4-nitrophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chloro-4-nitrophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide is a complex organic compound with significant applications in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a chlorinated nitrophenoxy group and a benzothiazolyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chloro-4-nitrophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the aromatic ring.
Coupling Reaction: The formation of the benzothiazolyl moiety through a coupling reaction with a suitable precursor.
Amidation: The final step involves the formation of the amide bond to complete the synthesis.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-(2-chloro-4-nitrophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-chloro-4-nitrophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chloro-4-nitrophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-nitrophenol: A related compound with similar structural features but different functional groups.
2-(2-chloro-4-nitrophenoxy)acetic acid: Another compound with a similar phenoxy group but different overall structure.
Uniqueness
2-(2-chloro-4-nitrophenoxy)-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]propanamide is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research and development.
Properties
Molecular Formula |
C17H14ClN3O6S2 |
---|---|
Molecular Weight |
455.9 g/mol |
IUPAC Name |
2-(2-chloro-4-nitrophenoxy)-N-(6-methylsulfonyl-1,3-benzothiazol-2-yl)propanamide |
InChI |
InChI=1S/C17H14ClN3O6S2/c1-9(27-14-6-3-10(21(23)24)7-12(14)18)16(22)20-17-19-13-5-4-11(29(2,25)26)8-15(13)28-17/h3-9H,1-2H3,(H,19,20,22) |
InChI Key |
MOUATARPGIGIDL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NC2=C(S1)C=C(C=C2)S(=O)(=O)C)OC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.